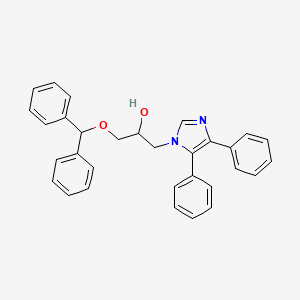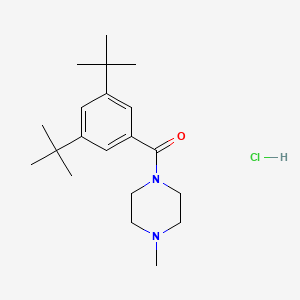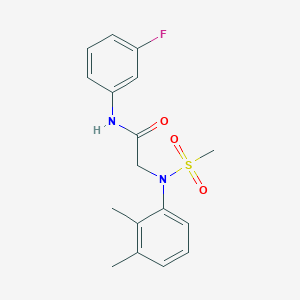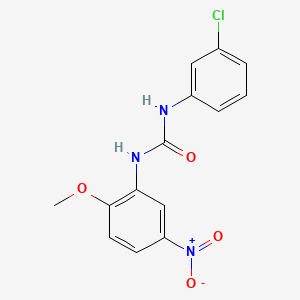
N-(3-chlorophenyl)-N'-(2-methoxy-5-nitrophenyl)urea
Übersicht
Beschreibung
N-(3-chlorophenyl)-N'-(2-methoxy-5-nitrophenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a urea derivative that has been synthesized through various methods and has been found to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-N'-(2-methoxy-5-nitrophenyl)urea involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to cell cycle arrest and ultimately, cell death. Additionally, this compound has been found to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.
Biochemical and physiological effects:
Apart from its anti-cancer activity, N-(3-chlorophenyl)-N'-(2-methoxy-5-nitrophenyl)urea has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of antimicrobial agents. Additionally, this compound has been found to exhibit anti-inflammatory activity, making it a potential candidate for the development of anti-inflammatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-chlorophenyl)-N'-(2-methoxy-5-nitrophenyl)urea in lab experiments include its potent anti-cancer activity, its ability to inhibit the growth of bacteria and fungi, and its anti-inflammatory activity. However, there are some limitations to using this compound in lab experiments. One of the major limitations is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research of N-(3-chlorophenyl)-N'-(2-methoxy-5-nitrophenyl)urea. One such direction is the development of novel anti-cancer drugs based on this compound. Additionally, the potential antimicrobial and anti-inflammatory activity of this compound can be further explored for the development of new drugs. Furthermore, the mechanism of action of this compound can be further elucidated to identify potential targets for drug development.
Conclusion:
In conclusion, N-(3-chlorophenyl)-N'-(2-methoxy-5-nitrophenyl)urea is a urea derivative that has gained significant attention in the scientific community due to its potential applications in research. It has been synthesized through various methods and has been found to exhibit potent anti-cancer activity, inhibit the growth of bacteria and fungi, and exhibit anti-inflammatory activity. While there are some limitations to using this compound in lab experiments, there are several future directions for its research, including the development of novel anti-cancer drugs based on this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-N'-(2-methoxy-5-nitrophenyl)urea has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in the field of cancer research. It has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to inhibit the growth of tumors in animal models.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-(2-methoxy-5-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O4/c1-22-13-6-5-11(18(20)21)8-12(13)17-14(19)16-10-4-2-3-9(15)7-10/h2-8H,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZMPGXGBYJJJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(2-methoxy-5-nitrophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



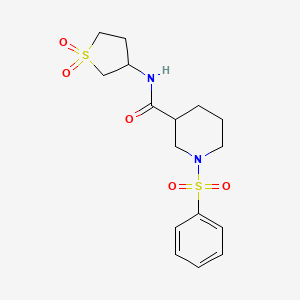
![N-isopropyl-2-{[methoxy(phenyl)acetyl]amino}benzamide](/img/structure/B4016307.png)
![3-[(4-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1-phthalazinyl)amino]phenol](/img/structure/B4016308.png)
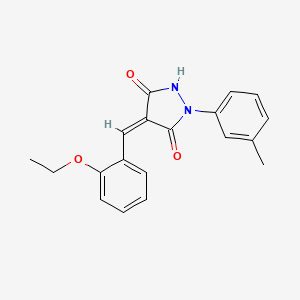
![2-[4-ethyl-5-oxo-3-(piperidin-4-ylmethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B4016314.png)
![2-(methoxycarbonyl)phenyl 4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4016322.png)
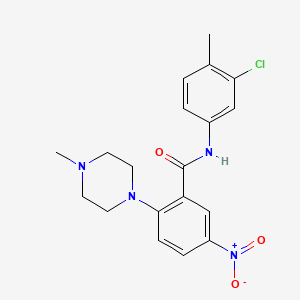
![N-{4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B4016348.png)
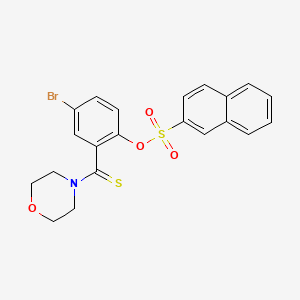
![1-(ethylthio)-4-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}phthalazine](/img/structure/B4016361.png)
![ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(2-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4016371.png)
